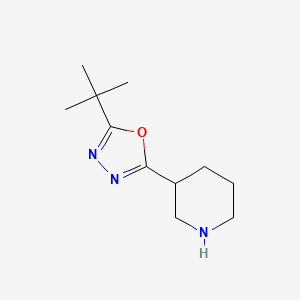![molecular formula C15H14N6O B2479108 N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide CAS No. 2380041-64-3](/img/structure/B2479108.png)
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrazine ring linked to a carboxamide group, with a 1,2,3-triazole ring attached via a benzyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide typically involves the following steps:
Formation of the 1,2,3-triazole ring:
Attachment of the pyrazine ring: The triazole intermediate is then reacted with pyrazine-2-carboxylic acid or its derivatives under appropriate conditions to form the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide exerts its effects involves its interaction with metal ions and biological macromolecules. The triazole ring can coordinate with metal ions, stabilizing them and enhancing their catalytic activity. This coordination can facilitate various biochemical reactions, including enzyme inhibition and protein modification .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: Similar in structure but with three triazole rings attached to a central amine.
1-benzyl-4-(1H-1,2,3-triazol-4-yl)methylbenzene: Features a single triazole ring attached to a benzene ring.
Uniqueness
N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide is unique due to the presence of both a pyrazine ring and a triazole ring in its structure. This combination allows for versatile chemical reactivity and a wide range of applications in different fields of research.
Eigenschaften
IUPAC Name |
N-[(1-benzyltriazol-4-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(14-9-16-6-7-17-14)18-8-13-11-21(20-19-13)10-12-4-2-1-3-5-12/h1-7,9,11H,8,10H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBSNFXYPZKFTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(5-Methyl-1,2-oxazol-3-yl)methyl]sulfanyl}benzoic acid](/img/structure/B2479027.png)

![11,15-dioxa-14-azatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12(16),13-heptaene](/img/structure/B2479032.png)

![2-Amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2479034.png)
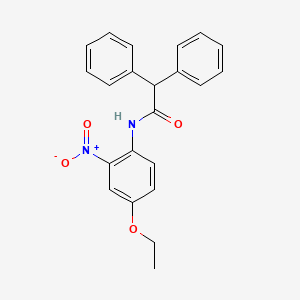
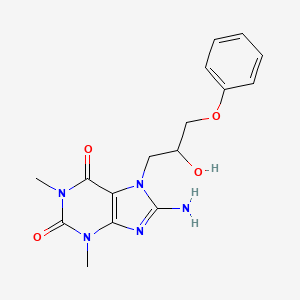
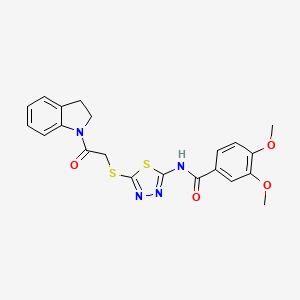
![2-methoxy-4-methyl-5-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyrimidine](/img/structure/B2479041.png)

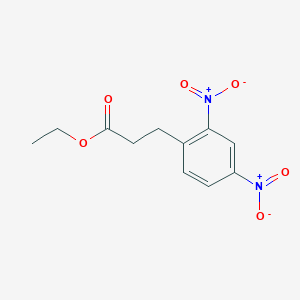
![N-(3,5-dichlorophenyl)-2-[(phenylsulfonyl)anilino]acetamide](/img/structure/B2479046.png)
